An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester
An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester
This guide provides a comprehensive technical overview of 3-Cyclohexene-1-carboxylic acid, ethyl ester, a versatile cyclic ester with significant applications as a synthetic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical characterization, grounding theoretical principles in practical, field-proven insights.
Compound Identity and Physicochemical Properties
3-Cyclohexene-1-carboxylic acid, ethyl ester (also known as ethyl cyclohex-3-ene-1-carboxylate) is a key intermediate in organic synthesis.[1][2] Its structure, featuring a cyclohexene ring and an ethyl ester functional group, provides two distinct sites for chemical modification, making it a valuable precursor for more complex molecules, including chiral frameworks relevant to pharmaceutical development.[3][4]
Core Identifiers and Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | ethyl cyclohex-3-ene-1-carboxylate | [1][2] |
| CAS Number | 15111-56-5 | [1][2][5] |
| Molecular Formula | C₉H₁₄O₂ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | Liquid | [6] (related ester) |
| Flash Point | Combustible liquid (H227) | [7] |
| SMILES | CCOC(=O)C1CCC=CC1 | [1] |
| InChIKey | BYNLHLLOIZDKIC-UHFFFAOYSA-N | [1] |
Synthesis Pathway: The Diels-Alder Reaction
The primary and most elegant route to 3-Cyclohexene-1-carboxylic acid, ethyl ester is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).[8] This pericyclic reaction is a cornerstone of organic synthesis for its efficiency and stereospecificity in forming six-membered rings.[8][9]
The choice of this pathway is driven by the commercial availability of the starting materials and the reaction's high atom economy. The concerted mechanism involves the formation of two new carbon-carbon sigma bonds simultaneously from the pi systems of the diene and dienophile.[8][9] While the parent reaction between butadiene and acrylate shows little intrinsic endo/exo selectivity, reaction conditions, particularly the use of Lewis acid catalysts, can influence the stereochemical outcome.[8][9][10] For applications in drug development, achieving high diastereoselectivity and enantioselectivity is paramount, often accomplished using chiral auxiliaries or catalysts.[3]
Caption: Diels-Alder synthesis workflow.
Experimental Protocol: Diels-Alder Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The self-validating nature of this protocol lies in the inclusion of in-process checks and final characterization steps to confirm product identity and purity.
Objective: To synthesize 3-Cyclohexene-1-carboxylic acid, ethyl ester from 1,3-butadiene and ethyl acrylate.
Materials:
-
Ethyl acrylate
-
1,3-Butadiene (handled as a condensed liquid at low temperature or from a cylinder)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Add toluene as a solvent.
-
Reactant Charging: Cool the vessel significantly (e.g., with a dry ice/acetone bath). Carefully condense a molar excess of 1,3-butadiene into the vessel. The causality here is to ensure the more volatile diene remains in the liquid phase to react.
-
Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to the desired reaction temperature (e.g., 100-150 °C) for several hours (e.g., 12-24 hours). The pressure inside the vessel will increase significantly; ensure all safety precautions are followed.
-
Workup: Cool the vessel to room temperature. Carefully vent any unreacted butadiene in a fume hood. Open the vessel and transfer the liquid contents to a round-bottom flask.
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. This is critical to separate the desired product from unreacted ethyl acrylate and any potential dimers or polymers.
-
-
Characterization: The identity and purity of the collected fractions should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared against reference spectra.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of 3-Cyclohexene-1-carboxylic acid, ethyl ester allows for a diverse range of chemical transformations, making it a valuable intermediate.
Reactions at the Alkene Moiety
-
Epoxidation: The double bond can be readily epoxidized using peroxy acids like peracetic acid or m-CPBA. The resulting epoxide is a versatile intermediate, susceptible to ring-opening reactions by various nucleophiles, which is a common strategy in the synthesis of functionalized cyclohexane scaffolds.[11]
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) will reduce the double bond to yield ethyl cyclohexanecarboxylate, the fully saturated analogue.
-
Halogenation: The alkene can react with halogens (e.g., Br₂) via electrophilic addition to form a di-halogenated cyclohexane derivative.
Reactions at the Ester Moiety
-
Hydrolysis (Saponification): The ester can be hydrolyzed under basic conditions (e.g., using aqueous NaOH or KOH) to yield the corresponding carboxylate salt.[12] Subsequent acidification produces 3-cyclohexene-1-carboxylic acid.[12] This is a fundamental transformation for converting the ester into other functional groups.
-
Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires heat or catalytic activation.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol, yielding (cyclohex-3-en-1-yl)methanol.
Caption: Key reactions of the title compound.
Spectroscopic Characterization
Confirming the structure and purity of 3-Cyclohexene-1-carboxylic acid, ethyl ester relies on standard spectroscopic techniques. The expected spectral features provide a fingerprint for the molecule.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.5 - 5.8 ppm | Protons on the C=C double bond are deshielded and appear downfield. |
| Methylene Protons (-O-CH₂-CH₃) | δ ~4.1 ppm (quartet) | Protons on the carbon adjacent to the ester oxygen are deshielded.[13] | |
| Methyl Protons (-O-CH₂-CH₃) | δ ~1.2 ppm (triplet) | Protons of the terminal ethyl group.[13] | |
| Aliphatic Ring Protons | δ 2.0 - 2.5 ppm | Protons on the sp³ hybridized carbons of the cyclohexene ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~175 ppm | The ester carbonyl carbon is highly deshielded. |
| Olefinic Carbons (-C=C-) | δ 125 - 128 ppm | sp² hybridized carbons of the double bond. | |
| Methylene Carbon (-O-CH₂-) | δ ~60 ppm | Carbon adjacent to the ester oxygen. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ | Strong, characteristic absorption for a saturated ester carbonyl group.[13] |
| C=C Stretch (Alkene) | ~1650 cm⁻¹ | Medium to weak absorption for the carbon-carbon double bond. | |
| C-O Stretch (Ester) | ~1180 cm⁻¹ | Strong absorption for the ester C-O single bond.[13] |
Note: Specific shifts can vary based on solvent and instrument. Reference spectra for the parent acid and methyl ester can be found in databases like SpectraBase and the NIST WebBook.[14][15][16][17]
Safety and Handling
According to supplier safety data, 3-Cyclohexene-1-carboxylic acid, ethyl ester is classified as a combustible liquid.[7] Standard laboratory precautions should be observed.
-
Handling: Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, well-ventilated place.[7]
-
Toxicity: While many reports indicate the chemical does not meet GHS hazard criteria, it is prudent to handle it with care, as with all laboratory chemicals.[1] The parent carboxylic acid is listed as causing skin corrosion/irritation.[18]
Conclusion
3-Cyclohexene-1-carboxylic acid, ethyl ester is a foundational building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and the orthogonal reactivity of its alkene and ester functionalities provide chemists with a versatile platform for constructing complex molecular architectures. For professionals in drug discovery and development, the ability to generate stereochemically defined cyclohexane cores from this intermediate underscores its strategic importance in creating novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full synthetic potential.
References
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Snyder, H. R., & Poos, G. I. (1950). 1-Cyano-1,3-butadienes. V. The Diels-Alder Adducts of 1-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. Journal of the American Chemical Society, 72(9), 4104–4106. [Link]
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U.S. Environmental Protection Agency. 3-Cyclohexene-1-carboxylic acid, ethyl ester - Substance Details. [Link]
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SpectraBase. 3-Cyclohexene-1-carboxylic acid. [Link]
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Semantic Scholar. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. [Link]
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SpectraBase. 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
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U.S. Environmental Protection Agency. 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester - Substance Details. [Link]
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